molecular formula C6H8F4O B14424061 3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene CAS No. 83168-74-5

3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene

Cat. No.: B14424061
CAS No.: 83168-74-5
M. Wt: 172.12 g/mol
InChI Key: JDASVVQYTNXMOJ-UHFFFAOYSA-N
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Description

3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene is an organic compound with the molecular formula C6H8F4O. It is characterized by the presence of a butene backbone with a tetrafluoroethoxy substituent. This compound is part of the broader class of fluorinated organic compounds, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene typically involves the reaction of 3-buten-1-ol with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The overall yield and purity of the compound can be optimized by adjusting the reaction parameters such as temperature, pressure, and catalyst concentration .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the process. The use of advanced catalytic systems and greener reaction conditions can further improve the overall yield and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The tetrafluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene exerts its effects involves interactions with specific molecular targets. The tetrafluoroethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1,2,2-Tetrafluoroethoxy)aniline
  • 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
  • 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene

Uniqueness

Compared to similar compounds, 3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene is unique due to its butene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other fluorinated compounds may not be suitable .

Properties

CAS No.

83168-74-5

Molecular Formula

C6H8F4O

Molecular Weight

172.12 g/mol

IUPAC Name

3-(1,1,2,2-tetrafluoroethoxy)but-1-ene

InChI

InChI=1S/C6H8F4O/c1-3-4(2)11-6(9,10)5(7)8/h3-5H,1H2,2H3

InChI Key

JDASVVQYTNXMOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)OC(C(F)F)(F)F

Origin of Product

United States

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